N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives are widely studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Preparation Methods
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole core. Common synthetic routes include:
Condensation with formic acid or trimethyl orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or its equivalent to form the benzimidazole ring.
Reaction with aromatic or aliphatic aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes to form the desired benzimidazole derivatives.
Reaction with cyanogen bromide in acetonitrile solution: This method is used to form benzimidazole derivatives through the reaction of o-phenylenediamine with cyanogen bromide.
Chemical Reactions Analysis
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with various molecular targets and pathways. The benzimidazole moiety allows the compound to interact with biopolymers in living systems, leading to its diverse biological activities. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes, contributing to its antimicrobial, anticancer, and antiviral effects .
Comparison with Similar Compounds
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Metronidazole: An antibiotic and antiprotozoal medication.
These compounds share the benzimidazole core but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE .
Properties
Molecular Formula |
C24H19N5O2 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C24H19N5O2/c30-21(15-29-24(31)18-11-5-4-10-17(18)14-25-29)28-22(16-8-2-1-3-9-16)23-26-19-12-6-7-13-20(19)27-23/h1-14,22H,15H2,(H,26,27)(H,28,30) |
InChI Key |
AEMJLDNOALGVQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CN4C(=O)C5=CC=CC=C5C=N4 |
Origin of Product |
United States |
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